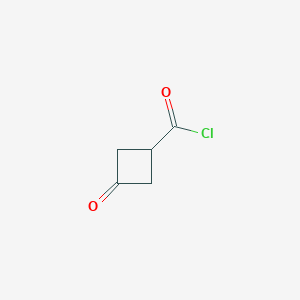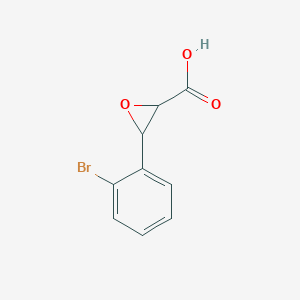
3-(2-Bromophenyl)oxirane-2-carboxylic acid
Descripción general
Descripción
3-(2-Bromophenyl)oxirane-2-carboxylic acid, also known as 3-Bromophenylglycidic acid, is an important organic compound that has been widely studied in the past few decades due to its potential applications in the fields of chemistry, biochemistry, and pharmacology. This compound is a brominated derivative of oxirane-2-carboxylic acid, which is a cyclic anhydride of glycine, and is synthesized through a number of different methods.
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
3-(2-Bromophenyl)oxirane-2-carboxylic acid and its derivatives are used as intermediates in the synthesis of biologically active compounds. They serve as precursors for regioselective diastereomeric adducts and heterocyclic products, which are of interest due to their antibacterial properties. The structure and steric factors of these compounds are crucial for regioselectivity in the synthesis process. For instance, the formation of oxirane and furan derivatives via ultrasonic conditions is a key step in synthesizing important heterocyclic compounds with potential biological activity (El‐sayed et al., 2017).
Crystallographic and Spectral Analysis
Biphenyl-based compounds, including those related to 3-(2-Bromophenyl)oxirane-2-carboxylic acid, are essential in pharmaceutical applications for treating conditions such as hypertension and inflammation. The introduction of the biphenyl moiety in these compounds can result in a more closely packed crystal structure. Synthesis involves reacting specific bromo compounds with carboxylic acids under controlled conditions. These compounds have shown significant anti-tyrosinase activities and their inhibitory effects have been confirmed through computational molecular docking studies, indicating their potential for therapeutic use (Kwong et al., 2017).
Radiolabeling and Imaging
3-(2-Bromophenyl)oxirane-2-carboxylic acid derivatives have been utilized in the field of radiolabeling and imaging. A method for the synthesis, purification, and radiolabelling of specific oxirane-2-carboxylic acid derivatives has been described, which is vital for developing new agents for imaging and diagnostic purposes. This method involves a series of chemical reactions leading to regioselective radiobromination, demonstrating the compound's potential in medical imaging and diagnostics (Abbas et al., 1991).
Propiedades
IUPAC Name |
3-(2-bromophenyl)oxirane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-6-4-2-1-3-5(6)7-8(13-7)9(11)12/h1-4,7-8H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYXZBLIAUVRGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(O2)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)oxirane-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3097066.png)

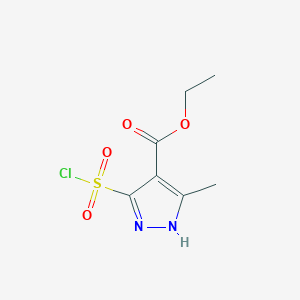
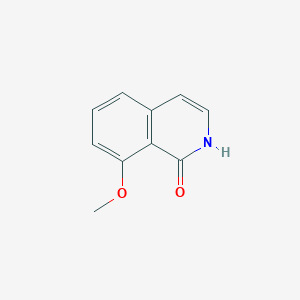
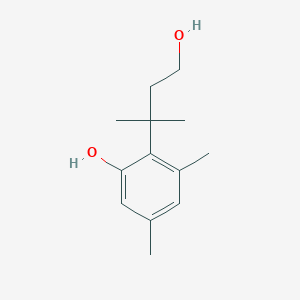
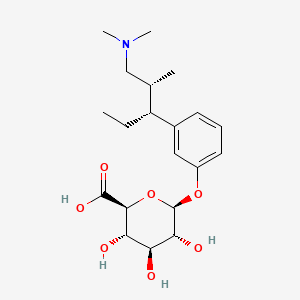
![(S)-tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B3097109.png)
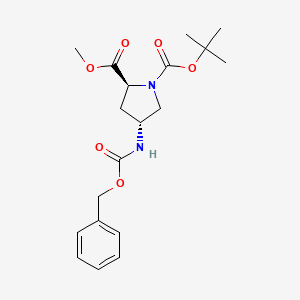
![tert-butyl N-[benzyl(methyl)amino]carbamate](/img/structure/B3097129.png)
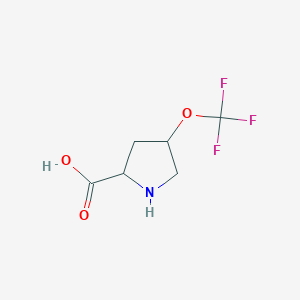
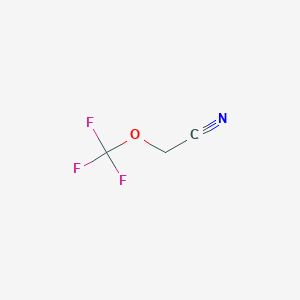
![[1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B3097137.png)
